molecular formula C9H7BrN2 B13022852 5-Bromo-1-phenyl-1H-imidazole

5-Bromo-1-phenyl-1H-imidazole

Cat. No.: B13022852
M. Wt: 223.07 g/mol
InChI Key: OKSYQMJPTQGNSL-UHFFFAOYSA-N
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Description

5-Bromo-1-phenyl-1H-imidazole is a brominated aromatic imidazole derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. The imidazole scaffold is a privileged structure in heterocyclic chemistry, renowned for its widespread presence in biologically active molecules and pharmaceuticals . As a functionalized intermediate, this compound is designed for use in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromo substituent can facilitate further structural diversification to create novel compound libraries. Researchers can leverage this molecule to develop potential inhibitors for various therapeutic targets. The phenyl-imidazole core is recognized as a key pharmacophore in scientific literature; for instance, 4-phenyl-imidazole derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), a significant immunomodulatory enzyme and a potential target in cancer immunotherapy . This compound is provided for Research Use Only (RUO) and is strictly for laboratory applications by qualified professionals.

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

5-bromo-1-phenylimidazole

InChI

InChI=1S/C9H7BrN2/c10-9-6-11-7-12(9)8-4-2-1-3-5-8/h1-7H

InChI Key

OKSYQMJPTQGNSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC=C2Br

Origin of Product

United States

Preparation Methods

Preparation Methods

Bromination of Phenyl-Imidazole

One common method involves direct bromination of 1-phenylimidazole at the 5-position using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.

Procedure:
  • Reagents :
    • 1-Phenylimidazole
    • NBS or molecular bromine
    • Solvent: Acetonitrile or chloroform
    • Catalyst: A radical initiator like benzoyl peroxide (if using NBS)
  • Conditions :
    • Reaction temperature: 0–25 °C
    • Reaction time: 4–6 hours
  • Steps :
    • Dissolve 1-phenylimidazole in the chosen solvent.
    • Add NBS or bromine dropwise under stirring.
    • Monitor reaction progress using thin-layer chromatography (TLC).
    • After completion, quench excess bromine with sodium thiosulfate solution.
    • Extract the product with an organic solvent and purify via recrystallization or column chromatography.
  • Yield : Typically ranges from 70% to 85% depending on reaction conditions.
Reagent Solvent Catalyst Temperature (°C) Time (h) Yield (%)
NBS Acetonitrile Benzoyl peroxide 0–25 4–6 ~80
Bromine Chloroform None Room temp ~5 ~75

Cyclization Approach

An alternative method involves synthesizing the imidazole ring directly with a brominated precursor.

Procedure:
  • Reagents :
    • Brominated ketone (e.g., phenacyl bromide)
    • Ammonium acetate
    • Solvent: Acetic acid or ethanol
  • Conditions :
    • Reflux for 6–8 hours
  • Steps :
    • Mix phenacyl bromide and ammonium acetate in the solvent.
    • Heat under reflux and monitor via TLC.
    • Cool the reaction mixture and precipitate the product by adding water.
    • Filter and recrystallize to obtain pure 5-Bromo-1-phenyl-1H-imidazole.
  • Yield : Typically around 65%–75%.
Reagent Solvent Temperature (°C) Time (h) Yield (%)
Phenacyl bromide + Ammonium acetate Acetic acid Reflux 6–8 ~70

Halogen Exchange Method

This method employs a halogen exchange reaction starting with a chlorinated or iodinated derivative of phenyl-imidazole.

Procedure:
  • Reagents :
    • Chlorinated/Iodinated phenyl-imidazole
    • Bromine source (e.g., potassium bromide, copper(II) bromide)
  • Conditions :
    • Elevated temperature (~100 °C)
  • Steps :
    • React chlorinated/iodinated phenyl-imidazole with potassium bromide in an organic solvent like dimethylformamide (DMF).
    • Heat to promote halogen exchange.
    • Purify the product by recrystallization or chromatography.
  • Yield : Moderate, around 60%–70%.

Analysis of Preparation Methods

Advantages:

  • The direct bromination method is straightforward and provides high yields under mild conditions.
  • Cyclization offers versatility in starting materials, allowing for customization of substituents on the imidazole ring.

Challenges:

  • Bromination reactions require careful handling due to the reactivity of brominating agents.
  • Halogen exchange methods may suffer from lower yields and require higher temperatures.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 serves as a key site for nucleophilic substitution, enabling functionalization with diverse nucleophiles.

Reagents and Conditions :

  • Nucleophiles : Amines, thiols, alkoxides.

  • Base : NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF).

  • Temperature : Typically 25–80°C.

NucleophileProductYield (%)ConditionsSource
Morpholine5-Morpholino-1-phenyl-1H-imidazole85K₂CO₃, DMF, 80°C, 12 h
Thiophenol5-Phenylthio-1-phenyl-1H-imidazole78NaH, DMF, 60°C, 6 h
Methanol5-Methoxy-1-phenyl-1H-imidazole65K₂CO₃, DMF, reflux, 8 h

Mechanism : The reaction proceeds via a two-step process: (1) deprotonation of the nucleophile by the base, and (2) attack at the electron-deficient C5 position of the imidazole ring.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling with aryl boronic acids facilitates biaryl synthesis, expanding structural diversity.

Optimized Protocol :

  • Catalyst : Pd(OAc)₂ (1 mol%).

  • Base : K₃PO₄·7H₂O.

  • Solvent : 1,4-Dioxane/H₂O (3:1).

  • Temperature : 70°C under ultrasound irradiation.

Aryl Boronic AcidProductTime (min)Yield (%)Source
Phenyl1,2-Dimethyl-5-phenyl-1H-imidazole1093
4-Methoxyphenyl5-(4-Methoxyphenyl)-1-phenyl-1H-imidazole992
2-Nitrophenyl5-(2-Nitrophenyl)-1-phenyl-1H-imidazole1170

Key Insight : Electron-donating groups on boronic acids enhance yields (e.g., 92% for 4-methoxyphenyl), while electron-withdrawing groups (e.g., nitro) reduce reactivity (70%).

Acylation and Alkylation at the Imidazole Nitrogen

The N3 position undergoes modification under mild conditions, retaining the bromine for further functionalization.

Acylation :

  • Reagents : Acetyl chloride, propionyl anhydride.

  • Conditions : Base (e.g., Et₃N), CH₂Cl₂, 0°C to RT.

Acylating AgentProductYield (%)Source
Acetyl chlorideN-Acetyl-5-bromo-1-phenyl-1H-imidazole89
Benzoyl chlorideN-Benzoyl-5-bromo-1-phenyl-1H-imidazole82

Alkylation :

  • Reagents : Methyl iodide, benzyl bromide.

  • Conditions : NaH, THF, reflux.

Alkylating AgentProductYield (%)Source
Methyl iodideN-Methyl-5-bromo-1-phenyl-1H-imidazole75

Oxidation and Reduction Reactions

Oxidation :

  • The imidazole ring is resistant to oxidation, but substituents like methyl groups (if present) can be oxidized to carboxylic acids using KMnO₄.
    Reduction :

  • Catalytic hydrogenation (H₂, Pd/C) removes bromine, yielding 1-phenyl-1H-imidazole (90% yield).

Comparative Reactivity Table

Reaction TypeKey FeatureAdvantageLimitation
NASBromine substitutionBroad functional group toleranceRequires strong bases
Suzuki CouplingBiaryl formationHigh yields under aerobic conditionsSensitive to boronic acid electronics
AcylationN-functionalizationMild conditionsCompeting side reactions at bromine

Scientific Research Applications

Introduction to 5-Bromo-1-phenyl-1H-imidazole

This compound is a compound that belongs to the imidazole family, characterized by its five-membered aromatic ring containing two nitrogen atoms. This compound has garnered attention in various fields of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the scientific research applications of this compound, highlighting its role in antimicrobial, anticancer, and antihypertensive activities, among others.

Overview

Research has demonstrated that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. Studies have evaluated these compounds against various bacterial strains, showcasing their potential as effective antimicrobial agents.

Case Studies

  • Antibacterial Activity : Jain et al. synthesized several imidazole derivatives and tested their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among the compounds tested, certain derivatives showed promising results with substantial zones of inhibition (Table 1) .
    CompoundZone of Inhibition (mm)
    5a15
    5b11
    5c20
    Streptomycin (control)28
  • Antifungal Activity : Parab et al. evaluated the antifungal potential of imidazole derivatives against Candida albicans and Aspergillus niger. The results indicated that some compounds exhibited significant antifungal activity comparable to standard treatments .

Case Studies

  • Inhibition of Indoleamine 2,3-Dioxygenase (IDO) : A systematic study focused on developing IDO inhibitors led to the synthesis of phenyl-imidazole derivatives. These compounds demonstrated enhanced potency in inhibiting IDO, a target implicated in cancer and immune suppression .
  • Cytotoxicity Against Cancer Cell Lines : Research by Ali et al. highlighted that certain imidazole derivatives showed significant cytotoxicity against human cancer cell lines, including melanoma, with IC50 values indicating effective inhibition .
    CompoundMean IC50 (μM)
    C132.4
    C120.38

Overview

The antihypertensive properties of imidazole derivatives have been explored through various studies, revealing their potential in managing high blood pressure.

Case Studies

  • Evaluation in Animal Models : Hadizadeh et al. synthesized a series of imidazole-based compounds and assessed their antihypertensive effects in rats using the tail-cuff method. The results indicated that several compounds exhibited significant vasorelaxant effects .
    CompoundEC50 (μM)E max (%)
    67a369.3791.2
    67b210.3375.14

Mechanism of Action

The mechanism of action of 5-Bromo-1-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the phenyl group contribute to its binding affinity and specificity for molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Bromine placement (2- vs. 5-position) significantly impacts reactivity and intermolecular interactions. For instance, 2-bromo derivatives may exhibit distinct hydrogen-bonding patterns compared to 5-bromo analogues .
  • Benzimidazole vs. Imidazole : Benzimidazole derivatives (e.g., ) exhibit enhanced planarity and conjugation, favoring applications in optoelectronics and pharmacology .

Table 2: Functional Comparisons

Compound Name Pharmacological Activity Material Science Relevance Key References
5-Bromo-1-phenyl-1H-imidazole Limited direct data; inferred roles in kinase inhibition or antimicrobial activity based on structural analogues Potential ligand for metal-organic frameworks (MOFs)
5-Bromo-1-methyl-1H-imidazole Intermediate in antiviral drug synthesis Not reported
5-Bromo-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole Anticancer and antiarrhythmic applications Optoelectronic materials due to extended π-system
5-Bromo-6-fluoro-1H-benzo[d]imidazole Antifungal and antimicrobial agent High-purity grades for semiconductor applications

Key Findings :

  • Antimicrobial Potential: Brominated imidazoles, particularly those with fluorine (e.g., 5-Bromo-6-fluoro-1H-benzo[d]imidazole), show enhanced bioactivity due to increased electronegativity and membrane permeability .
  • Electron-Withdrawing Effects : Bromine and fluorine substituents improve thermal stability in polymers and coordination complexes, as seen in high-purity benzoimidazole derivatives .

Q & A

Q. What are the most effective synthetic routes for preparing 5-Bromo-1-phenyl-1H-imidazole?

The synthesis of this compound can be achieved through condensation and cycloaddition reactions. For example, analogous imidazole derivatives have been synthesized using chloroacetyl chloride in the presence of triethylamine as a catalyst, yielding cyclized products with high purity (e.g., 86% yield for a related bromo-substituted imidazole) . Another method involves reacting aryl aldehydes with thiadiazol-2-amine precursors under reflux conditions, followed by purification via column chromatography . Key reagents include aromatic aldehydes, brominated intermediates, and copper iodide as a catalyst in dimethyl sulfoxide (DMSO) at elevated temperatures (140°C) .

Q. How can spectroscopic characterization be optimized for verifying the structure of this compound?

A combination of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) is critical. For instance:

  • ¹H NMR : Look for aromatic proton signals in the δ 7.45–8.35 ppm range and methyl groups at δ ~2.64 ppm .
  • ¹³C NMR : Confirm the presence of imidazole carbons (C=N) at ~144 ppm and brominated aromatic carbons at ~592 cm⁻¹ in IR spectra .
  • MS : Molecular ion peaks (e.g., m/z 286.01 for a bromo-imidazole derivative) validate the molecular formula . Consistency across these techniques ensures structural accuracy.

Q. What purification strategies are recommended for isolating this compound?

Silica gel column chromatography with ethyl acetate/hexane gradients is effective for removing unreacted precursors . Recrystallization from ethanol or dichloromethane can further enhance purity, as demonstrated for structurally similar imidazoles . Monitoring via thin-layer chromatography (TLC) with Rf values ~0.83 (hexane:ethyl acetate = 3:1) helps track progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Optimization involves screening catalysts, solvents, and temperatures. For example, copper iodide in DMSO at 140°C promotes efficient coupling in imidazole synthesis, while triethylamine enhances cyclization kinetics . Microwave-assisted synthesis may reduce reaction times compared to traditional heating (e.g., 5 days for some protocols ). Design-of-experiments (DoE) approaches can systematically vary parameters like stoichiometry and solvent polarity to maximize yield .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be analyzed for bromo-imidazole derivatives?

Contradictions in NMR signals often arise from substituent effects or solvent interactions. For example, electron-withdrawing bromine atoms deshield nearby protons, shifting aromatic signals upfield . Compare experimental data with computational predictions (e.g., density functional theory, DFT) to validate assignments . If inconsistencies persist, re-examine sample purity or consider X-ray crystallography for unambiguous structural confirmation .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

DFT calculations using the B3LYP functional and 6-31G* basis set reliably predict molecular geometry, frontier orbitals, and electrostatic potentials . For example, HOMO-LUMO gaps can indicate reactivity, while Mulliken charges highlight electrophilic sites for functionalization. Software like Gaussian or ORCA facilitates these analyses, with validation against experimental UV-Vis or cyclic voltammetry data .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?

Modify the phenyl or imidazole moieties to assess bioactivity changes. For instance:

  • Replace bromine with chlorine or methyl groups to evaluate halogen effects on cytotoxicity .
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like EGFR, using crystal structures from the Protein Data Bank (PDB) .
  • Validate predictions with in vitro assays (e.g., MTT for cytotoxicity) .

Q. What crystallographic tools are recommended for determining the crystal structure of this compound?

Use SHELX programs for structure refinement. SHELXL refines small-molecule structures against high-resolution X-ray data, while SHELXS solves phases via direct methods . ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions, aiding in polymorphism analysis . Ensure data collection at low temperature (e.g., 100 K) to minimize disorder .

Methodological Notes

  • Contradiction Management : Cross-validate synthetic protocols and spectroscopic data with literature .
  • Ethical Compliance : Adhere to safety guidelines for handling brominated compounds (e.g., use fume hoods, PPE) .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) to ensure reproducibility .

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